![molecular formula C14H8BrF2NOS B13461688 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile](/img/structure/B13461688.png)
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile is a chemical compound with the molecular formula C14H8BrF2NOS It is characterized by the presence of bromine, methoxy, sulfanyl, difluoro, and benzonitrile functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-bromo-2-methoxyphenol and 3,5-difluorobenzonitrile.
Formation of Sulfanyl Linkage: The key step involves the formation of the sulfanyl linkage between the 5-bromo-2-methoxyphenyl group and the 3,5-difluorobenzonitrile group. This is typically achieved through a nucleophilic substitution reaction.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine and difluoro groups can enhance its binding affinity and specificity. The sulfanyl group may participate in redox reactions, influencing the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-dichlorobenzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-dimethylbenzonitrile
- 4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzamide
Uniqueness
4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3,5-difluorobenzonitrile is unique due to the presence of both bromine and difluoro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C14H8BrF2NOS |
|---|---|
Molekulargewicht |
356.19 g/mol |
IUPAC-Name |
4-(5-bromo-2-methoxyphenyl)sulfanyl-3,5-difluorobenzonitrile |
InChI |
InChI=1S/C14H8BrF2NOS/c1-19-12-3-2-9(15)6-13(12)20-14-10(16)4-8(7-18)5-11(14)17/h2-6H,1H3 |
InChI-Schlüssel |
HSWRFVSWBOGFCS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Br)SC2=C(C=C(C=C2F)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


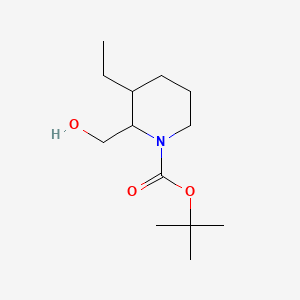
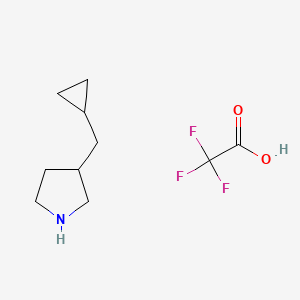
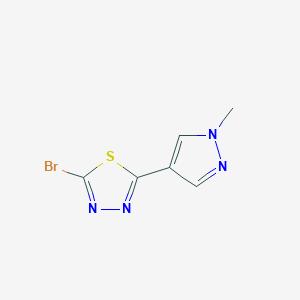
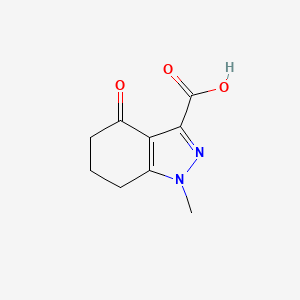

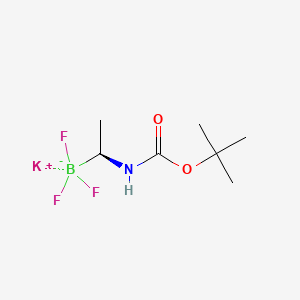
![5-Iodobenzo[d]thiazol-2-amine](/img/structure/B13461639.png)
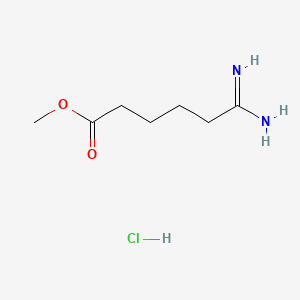
![3-(7-Oxo-1,2,3,5-tetrahydropyrrolo[3,4-f]indol-6-yl)piperidine-2,6-dione](/img/structure/B13461645.png)


![3-[4-(2-Methylpropyl)phenyl]propan-1-amine hydrochloride](/img/structure/B13461670.png)


